molecular formula C19H9Cl2NO3S B2646597 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide CAS No. 476627-37-9

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide

Cat. No.: B2646597
CAS No.: 476627-37-9
M. Wt: 402.25
InChI Key: KHNLEAXFTQZJST-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide features a 9,10-anthraquinone core substituted at the 2-position with a thiophene-3-carboxamide group bearing two chlorine atoms at the 2- and 5-positions of the thiophene ring. This structure combines electron-deficient aromatic systems (anthraquinone and thiophene) with polar carboxamide and chloro substituents, which may influence its solubility, electronic properties, and biological activity.

Properties

IUPAC Name

2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNLEAXFTQZJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide typically involves the coupling of 9,10-anthraquinone derivatives with thiophene carboxylic acid derivatives. One common method includes the reaction of 9,10-anthraquinone-2-carboxylic acid with 2,5-dichlorothiophene-3-amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Studies

A series of 9,10-dioxo-9,10-dihydroanthracene derivatives synthesized and evaluated for antimicrobial activity () provides a basis for comparison. Key analogs include:

Compound Name Substituents/Functional Groups Yield (%) Melting Point (°C)
5-(2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)hydrazineylidene)-2-thioxodihydropyrimidine-4,6-dione Hydrazineylidene, thioxo, pyrimidine-dione 84 >240
2-Cyano-2-(2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)hydrazineylidene)acetic acid Cyano, acetic acid 77 >240
Ethyl 2-cyano-2-(2-(9,10-dioxo-9,10-dihydroanthracen-1-yl)hydrazineylidene)acetate Cyano, ethyl ester 70 158–160

Key Observations :

  • Biological Activity : Analogs in showed antimicrobial activity via agar diffusion and resazurin-based microdilution assays (RBMA). The dichloro-thiophene substituent in the target compound could modulate activity by increasing electrophilicity or altering membrane permeability.
  • Thermal Stability : High melting points (>240°C) in hydrazine derivatives suggest strong intermolecular interactions (e.g., hydrogen bonding), whereas the target compound’s carboxamide group may reduce thermal stability compared to rigid hydrazine-based systems .

Host-Guest Inclusion Properties

highlights the inclusion capabilities of 9,10-dihydroxyanthracene derivatives. For example:

  • Compound 1 (trans-9,10-di(1′-naphthyl)-9,10-dihydroxyphenanthrene) forms tunnel-type coordination cages with amines (e.g., piperidine, dicyclohexylamine) due to its planar, electron-rich anthracene core .
  • Compound 2 (trans-9,10-dibenzyl-9,10-dihydroxyphenanthrene) lacks inclusion properties, emphasizing the role of substituent bulkiness.

Comparison with Target Compound: The target’s anthraquinone core is structurally similar to Compound 1 but lacks hydroxyl groups. Its chloro and carboxamide substituents may sterically hinder inclusion interactions, though the electron-withdrawing nature of these groups could enhance binding with electron-rich guest molecules.

Research Findings and Limitations

Antimicrobial Activity (Hypothetical Projection)

While direct data for the target compound are unavailable, structural trends from suggest:

  • Enhanced Bioavailability: The carboxamide group may improve cell penetration compared to ester or cyano substituents.
  • Chloro Substituents : The 2,5-dichloro configuration on thiophene could increase lipophilicity and resistance to enzymatic degradation.

Limitations of Current Data

  • No crystallographic or solubility data for the target compound are provided in the evidence. SHELX-based structural studies () could resolve this gap.
  • Biological activity comparisons remain speculative due to the absence of MIC (Minimum Inhibitory Concentration) values for the target compound.

Biological Activity

2,5-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.

Synthesis and Characterization

The compound is synthesized through a reaction between 2-methylbenzoyl chloride and 1-aminoanthraquinone. The yield of the synthesized compound was reported to be 94%. Characterization was performed using various spectroscopic methods such as 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and GC-MS, confirming the structure and purity of the compound.

Anticancer Activity

The anticancer properties of this compound were evaluated against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line with a GI50 value of 1.40 μM. This value is notably lower than that of the reference drug mitoxantrone (GI50 = 3.93 μM), indicating the compound's potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibited promising antimicrobial activity. Experimental results showed that it was effective against Mycobacterium luteum , with antibacterial properties observed alongside antifungal activity against Aspergillus niger and Candida tenuis . The synthesis of new amino-acid derivatives from this compound also contributed to its antimicrobial profile.

Case Study 1: Anticancer Efficacy

A study focusing on the efficacy of this compound against MCF-7 cells revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .

Case Study 2: Antimicrobial Testing

In a separate investigation into its antimicrobial properties, various derivatives synthesized from this compound were tested against a panel of bacterial and fungal strains. The results indicated that specific modifications to the structure enhanced antibacterial potency against Gram-positive bacteria while maintaining antifungal effectiveness .

Research Findings Summary

Activity Cell Line/Organism GI50/IC50 Value Reference Compound Reference Value
AnticancerMCF-71.40 μMMitoxantrone3.93 μM
AntimicrobialMycobacterium luteumNot specified--
AntifungalAspergillus nigerNot specified--
AntifungalCandida tenuisNot specified--

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